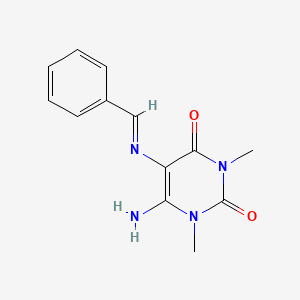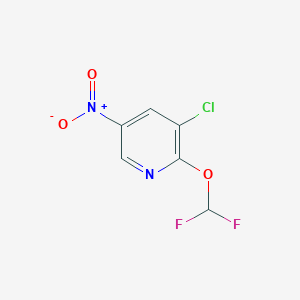![molecular formula C24H22N4O2 B12941014 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- CAS No. 828930-94-5](/img/structure/B12941014.png)
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a quinazoline ring, an ethylphenoxy group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Attachment of the Ethylphenoxy Group: This step involves the reaction of the intermediate compound with 4-ethylphenol under specific conditions to attach the ethylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 3-(4-amino-6-quinazolinyl)-N-[1,1’-biphenyl]-3-yl-4-methyl
- Benzamide, 4-amino-N-(1-methyl-1H-pyrazol-4-yl)
Uniqueness
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
828930-94-5 |
|---|---|
Fórmula molecular |
C24H22N4O2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-(4-aminoquinazolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-2-16-7-10-19(11-8-16)30-14-17-5-3-4-6-20(17)24(29)28-18-9-12-22-21(13-18)23(25)27-15-26-22/h3-13,15H,2,14H2,1H3,(H,28,29)(H2,25,26,27) |
Clave InChI |
GUOBPAOLFWUPCE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)

![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)

![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)

